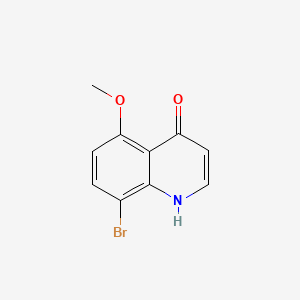

8-Bromo-5-methoxyquinolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-8-3-2-6(11)10-9(8)7(13)4-5-12-10/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYLXPGUZHOYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)C=CNC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677797 | |

| Record name | 8-Bromo-5-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643069-40-3, 161405-28-3 | |

| Record name | 8-Bromo-5-methoxy-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643069-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-5-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-5-methoxyquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Bromo-5-methoxyquinolin-4-ol, a heterocyclic compound belonging to the quinolin-4-one family. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document synthesizes information from related structures and established chemical principles to offer valuable insights for research and development. We will delve into its chemical identity, a plausible synthetic route based on established methodologies, its predicted physicochemical properties, and its potential biological significance, all grounded in the broader context of quinolin-4-one chemistry.

Introduction: The Quinolin-4-one Scaffold

Quinolin-4-ones are a significant class of heterocyclic compounds characterized by a bicyclic structure where a benzene ring is fused to a 4-pyridone ring. This scaffold is of great interest in medicinal chemistry due to its wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The versatility of the quinolin-4-one core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This compound incorporates a bromine atom at the 8-position and a methoxy group at the 5-position, modifications that are expected to influence its steric, electronic, and pharmacokinetic properties.

Chemical Identity and Physicochemical Properties

While experimental data for this compound is not extensively documented, we can predict its key properties based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₀H₈BrNO₂ | - |

| Molecular Weight | 254.08 g/mol | - |

| CAS Number | 99365-44-3, 161405-28-3 | [3][4] |

| Appearance | Likely a solid at room temperature | General property of quinolin-4-ones |

| Solubility | Expected to be sparingly soluble in water, more soluble in organic solvents like DMSO and DMF. | Inferred from related quinolinone structures. |

| Tautomerism | Exists in tautomeric equilibrium between the 4-hydroxyquinoline and quinolin-4(1H)-one forms, with the keto form generally predominating. | Fundamental principle of 4-hydroxyquinolines. |

Synthesis of this compound: The Gould-Jacobs Reaction

A highly plausible and widely used method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction.[1][5][6] This thermal cyclization method provides a robust pathway to the quinolin-4-one backbone. The synthesis of this compound would likely proceed through the following steps:

Proposed Synthetic Workflow

Sources

8-Bromo-5-methoxyquinolin-4-ol structure and properties

An In-Depth Technical Guide to 8-Bromo-5-methoxyquinolin-4-ol: Structure, Properties, and Synthesis

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] This guide focuses on a specific derivative, this compound, a heterocyclic compound with significant potential as a building block in drug discovery and material science. The molecule's unique architecture, featuring a bromine atom, a methoxy group, and a quinolin-4-ol core, presents a versatile platform for synthetic elaboration and biological investigation. The bromine at the 8-position provides a handle for cross-coupling reactions, while the 5-methoxy group modulates electronic properties and lipophilicity. The quinolin-4-ol moiety, existing in tautomeric equilibrium with its quinolin-4-one form, is a known metal-chelating pharmacophore, a feature often linked to the biological activity of related compounds.[2]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the molecule's structure, physicochemical and spectroscopic properties, a proposed synthetic pathway with mechanistic insights, and a discussion of its potential applications.

Molecular Structure and Identification

The structural integrity of a compound is the foundation of its chemical behavior and biological function. This compound is characterized by a bicyclic quinoline ring system substituted at positions 4, 5, and 8.

A key structural feature of this molecule is its potential for keto-enol tautomerism. The 4-hydroxyquinoline form (the "enol") can exist in equilibrium with the 8-bromo-5-methoxy-1H-quinolin-4-one form (the "keto" tautomer). In solution and the solid state, the equilibrium often favors the quinolin-4-one form due to the stability of the amide-like functionality. This is a critical consideration for interpreting spectroscopic data and understanding potential intermolecular interactions.

Chemical Structure:

Identifiers and Core Properties:

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 99365-44-3 | [3] |

| Molecular Formula | C₁₀H₈BrNO₂ | - |

| Molecular Weight | 254.08 g/mol | Calculated |

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of this compound is essential for its synthesis, purification, and characterization. The following data are predicted based on the analysis of its constituent functional groups and data from structurally similar compounds.

Physicochemical Properties:

| Property | Predicted Value / Description | Rationale |

| Appearance | Off-white to pale yellow solid | Typical for functionalized quinoline derivatives. |

| Melting Point | >200 °C (Decomposition likely) | The quinolin-4-one structure allows for strong intermolecular hydrogen bonding, leading to a high melting point. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF. | The polar quinolone core is offset by the aromatic system and bromine, limiting aqueous solubility. |

Spectroscopic Analysis

Spectroscopic analysis provides a fingerprint for molecular structure confirmation. The expected spectral data for this compound are outlined below.

A. ¹H NMR Spectroscopy

The proton NMR spectrum will reveal the arrangement of hydrogen atoms.

-

Aromatic Protons (δ 7.0-8.5 ppm): The quinoline ring protons will appear in this region. The specific chemical shifts and coupling patterns will be influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.

-

Methoxy Protons (-OCH₃) (δ 3.9-4.1 ppm): A characteristic singlet integrating to three protons is expected for the methoxy group.[4]

-

Hydroxyl/Amine Proton (-OH/-NH) (δ 10.0-12.0 ppm): A broad singlet, corresponding to the proton on the oxygen (in the 4-ol form) or nitrogen (in the 4-one form), is anticipated. Its chemical shift can be highly variable and dependent on solvent and concentration.

B. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton.

-

Carbonyl Carbon (C=O) (δ ~170-180 ppm): The spectrum will be dominated by a peak in this region if the quinolin-4-one tautomer is prevalent.

-

Aromatic Carbons (δ ~100-150 ppm): Multiple signals corresponding to the carbons of the quinoline ring will be observed. The carbon attached to the bromine (C8) and the carbon attached to the methoxy group (C5) will have distinct chemical shifts.

-

Methoxy Carbon (-OCH₃) (δ ~55-60 ppm): A single peak corresponding to the methoxy carbon is expected.[4]

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.[5]

-

O-H/N-H Stretch (3200-3400 cm⁻¹): A broad absorption band is expected, corresponding to the hydroxyl or amine group involved in hydrogen bonding.

-

C=O Stretch (1640-1680 cm⁻¹): A strong, sharp peak in this region would confirm the presence of the quinolin-4-one tautomer.

-

C=C and C=N Stretches (1500-1620 cm⁻¹): Multiple sharp peaks corresponding to the aromatic quinoline ring system.

-

C-O Stretch (1200-1250 cm⁻¹): A strong peak indicating the aryl-ether linkage of the methoxy group.

-

C-Br Stretch (500-600 cm⁻¹): A peak in the fingerprint region corresponding to the carbon-bromine bond.

D. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The key feature will be a pair of peaks for the molecular ion at m/z 253 and 255, with nearly equal intensity (approximately 1:1 ratio). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 3-methoxyaniline. The core of this strategy is the construction of the quinolin-4-one ring system, followed by a directed bromination at the C8 position.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl (3-methoxyphenylamino)methylenemalonate (Intermediate A)

-

Rationale: This step involves a condensation reaction between the aniline and diethyl malonate to form an enamine intermediate, which is the precursor for cyclization. This is a standard first step in the Gould-Jacobs reaction, a related quinoline synthesis.

-

Procedure:

-

Combine equimolar amounts of 3-methoxyaniline and diethyl malonate in a round-bottom flask.

-

Heat the mixture at 140-150 °C for 2-3 hours. The reaction progress can be monitored by observing the collection of ethanol as a byproduct in a Dean-Stark trap.

-

After cooling, the crude product often solidifies. It can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure enamine intermediate.

-

-

Validation: The structure of Intermediate A can be confirmed by ¹H NMR (disappearance of the aniline -NH₂ protons, appearance of a new vinyl proton and N-H proton) and melting point analysis.

Step 2: Synthesis of 5-Methoxyquinolin-4-ol (Thermal Cyclization)

-

Rationale: High-temperature thermal cyclization of the enamine intermediate leads to the formation of the quinolin-4-one ring system. A high-boiling solvent like Dowtherm A is used to achieve the necessary temperatures (around 250 °C).

-

Procedure:

-

Add Intermediate A to a high-boiling solvent such as Dowtherm A in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approx. 250 °C) for 30-60 minutes.

-

Allow the mixture to cool to around 100 °C and then pour it into a large volume of hexane or petroleum ether to precipitate the product.

-

Filter the solid, wash thoroughly with hexane to remove the Dowtherm A, and dry. The crude 5-methoxyquinolin-4-ol can be used directly in the next step or purified by recrystallization.

-

-

Validation: The product can be validated by ¹H NMR, which will show a characteristic set of aromatic proton signals for the quinoline ring, and by mass spectrometry to confirm the correct molecular weight (175.18 g/mol ).[6]

Step 3: Synthesis of this compound (Bromination)

-

Rationale: The final step is the regioselective bromination of the quinoline ring. In a strong acid like sulfuric acid, the quinoline nitrogen is protonated, deactivating the heterocyclic ring towards electrophilic substitution. The methoxy group is a strong activating group that directs electrophiles to the ortho and para positions. The C4 position is blocked, and the C6 position is sterically hindered, favoring substitution at the C8 position. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to elemental bromine.

-

Procedure:

-

Carefully dissolve 5-methoxyquinolin-4-ol in concentrated sulfuric acid at 0 °C.

-

Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature between 0-5 °C to control the reaction rate and prevent side reactions.

-

Stir the reaction mixture at this temperature for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH) until a precipitate forms.

-

Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

The final product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

-

Validation: The final structure must be confirmed by a full suite of spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). Mass spectrometry is particularly crucial to confirm the incorporation of a single bromine atom via the characteristic M⁺/M⁺+2 isotopic pattern.

Applications in Research and Drug Development

This compound is not just a chemical curiosity; it is a platform molecule with significant potential in several areas of chemical and biological research.

-

Scaffold for Medicinal Chemistry: The core structure is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. The bromine atom at the C8 position is particularly valuable, serving as a synthetic handle for introducing further complexity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse compound libraries for screening against various disease targets.

-

Potential Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity.[7][8] Some act as tubulin polymerization inhibitors, interfering with microtubule dynamics during cell division.[8] Others function as topoisomerase inhibitors or kinase inhibitors. The specific substitution pattern of 8-bromo and 5-methoxy groups could confer novel or enhanced activity against cancer cell lines, a hypothesis that warrants investigation. For instance, other brominated quinazolines have been shown to induce cytotoxic effects and inhibit the cell cycle in cancer cells.[9]

-

Antimicrobial and Antiviral Potential: The 8-hydroxyquinoline scaffold (a close relative) is well-known for its antimicrobial properties, which are often attributed to its ability to chelate essential metal ions, thereby disrupting microbial enzyme function.[2] Natural methoxyphenol compounds also demonstrate significant antimicrobial activity.[10][11] The combination of the quinoline core, the methoxy group, and the halogen in this compound makes it a promising candidate for development as a novel antimicrobial or antiviral agent.

-

Material Science: Quinoline derivatives are explored in material science for their applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The 8-hydroxyquinoline moiety is a classic ligand in the formation of fluorescent metal complexes like Alq₃. The bromo and methoxy substituents can be used to fine-tune the electronic and photophysical properties of such materials.

Conclusion

This compound is a strategically designed heterocyclic compound that combines several key features valuable for advanced chemical synthesis and biological research. Its structure offers a unique combination of a metal-chelating pharmacophore, an electronically-modulating methoxy group, and a synthetically versatile bromine handle. The detailed physicochemical, spectroscopic, and synthetic guide provided herein serves as a foundational resource for scientists looking to explore the potential of this molecule. Further investigation into its biological activities, particularly in the realms of oncology and infectious diseases, is highly warranted and could lead to the development of novel therapeutic agents.

References

- Parchem. This compound (Cas 99365-44-3).

- PubChem. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974.

- Fan, J., et al. Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. The Royal Society of Chemistry. 2021.

- ChemicalRegister.com. 8-Bromo-4-chloro-5-methoxyquinoline (CAS No. 1388025-15-7) Suppliers.

- American Elements. 5-Bromo-7-methoxyquinoline | CAS 1126824-44-9.

- PubChem. 4-Amino-8-bromo-5-methoxyquinazolin-7-ol | C9H8BrN3O2 | CID 177776997.

- BLD Pharm. 5-Bromo-8-methoxyquinazolin-4-amine | CAS 2190538-80-6.

- The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

- PMC - NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. 2024.

- Moldb. 1388025-15-7 | 8-Bromo-4-chloro-5-methoxyquinoline.

- Ökten, S., et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. 2016.

- PubChem. 8-Methoxyquinolin-4-ol | C10H9NO2 | CID 243291.

- YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. 2021.

- PubChem. 5-Bromo-8-methoxyquinoline-4-carboxylic acid | C11H8BrNO3 | CID 86714563.

- ResearchGate. Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox). 2015.

- Benchchem. 5-Bromoquinolin-8-ol | High-Purity Reagent.

- Thermo Fisher Scientific. 5-Bromo-8-methoxyquinoline, 96% 5 g.

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- ChemRxiv. IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. 2024.

- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.

- Journal of Advance Research in Applied Science. SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. 2015.

- PMC - NIH. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.

- YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. 2017.

- PubChem. 1-Bromo-5-methylheptan-4-ol | C8H17BrO | CID 18921012.

- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

- PubMed. Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. 1997.

- PMC - NIH. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde.

- ResearchGate. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. 2021.

- PLOS One. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers.

- PubChem. 8-Bromoquinoline | C9H6BrN | CID 140109.

- PubMed. A comprehensive review on the pharmacological prospects of Terpinen-4-ol: From nature to medicine and beyond.

- ResearchGate. Chemistry and antiproliferative activities of 3-methoxyflavones isolated from Varthemia iphionoides. 2011.

- MDPI. Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila.

- Journal of Pharmacognosy and Phytochemistry. Determination of bioactive components of Pronus avium L Leaf. 2019.

- PubChem. 4-Bromo-5-methoxy-5-oxopentanoic acid | C6H9BrO4 | CID 11299080.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. parchem.com [parchem.com]

- 4. rsc.org [rsc.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 8-Methoxyquinolin-4-ol | C10H9NO2 | CID 243291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Bromo-5-methoxyquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: On the Ambiguous CAS Number 99365-44-3

It is imperative to begin this guide with a critical note on the Chemical Abstracts Service (CAS) number 99365-44-3. An extensive review of supplier databases reveals a significant ambiguity associated with this identifier. While some suppliers list this CAS number for 8-Bromo-5-methoxyquinolin-4-ol , others associate it with entirely different molecular structures, including indole derivatives such as "7-bromo-1,5-dimethyl-1H-indole-2,3-dione" and "1-acetyl-6-bromo-1,3-dihydro-2H-indol-2-one". This discrepancy underscores the importance of verifying the chemical identity of any substance procured under this CAS number through rigorous analytical characterization. This guide will focus exclusively on the technical aspects of This compound .

Introduction: The Quinolin-4-ol Scaffold in Modern Research

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4] The 4-hydroxyquinoline (or its tautomeric form, quinolin-4-one) subset is of particular interest, forming the core of numerous therapeutic agents. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of this compound, a promising but under-documented member of this chemical class. Due to a lack of specific published data for this exact compound, this document will leverage established principles of quinoline chemistry and data from closely related analogs to propose synthetic routes, predict spectroscopic characteristics, and discuss potential applications.

Proposed Synthesis: A Mechanistic Approach via the Conrad-Limpach Reaction

The synthesis of 4-hydroxyquinolines is well-established in the literature, with the Conrad-Limpach and Gould-Jacobs reactions being two of the most robust and versatile methods.[5][6] For the synthesis of this compound, the Conrad-Limpach reaction presents a logical and efficient pathway. This two-step process involves the initial condensation of a substituted aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization.[7][8]

The proposed starting materials for this synthesis are 2-amino-4-bromoanisole (also known as 5-bromo-2-methoxyaniline) and ethyl acetoacetate .[9]

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-((5-bromo-2-methoxyphenyl)amino)crotonate (Intermediate)

-

To a round-bottom flask, add equimolar amounts of 2-amino-4-bromoanisole and ethyl acetoacetate.

-

A catalytic amount of a weak acid, such as glacial acetic acid, can be added to facilitate the reaction.

-

The mixture is typically stirred at room temperature or with gentle heating. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

The condensation reaction results in the formation of the enamine intermediate, ethyl 3-((5-bromo-2-methoxyphenyl)amino)crotonate, with the elimination of water.[10]

-

Upon completion, the crude intermediate can be isolated by removing any solvent under reduced pressure. For many applications, the crude product can be carried forward to the next step without extensive purification.

Step 2: Thermal Cyclization to this compound

-

The crude ethyl 3-((5-bromo-2-methoxyphenyl)amino)crotonate is added to a high-boiling point, inert solvent. Suitable solvents for this thermal cyclization include Dowtherm A, diphenyl ether, or mineral oil, which can reach temperatures of approximately 250°C.[11]

-

The reaction mixture is heated to around 250°C. This high temperature is necessary to overcome the activation energy for the electrocyclic ring-closing reaction.[6]

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon cooling, the solid product, this compound, is expected to precipitate from the reaction mixture.

-

The product is collected by filtration and washed with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic and Physicochemical Properties

In the absence of published experimental data, the spectroscopic characteristics of this compound can be predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the known spectra of quinoline derivatives.[1][12][13][14]

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H2 | 8.0 - 8.2 |

| H3 | 6.0 - 6.2 |

| H6 | 7.2 - 7.4 |

| H7 | 7.6 - 7.8 |

| OCH₃ | 3.9 - 4.1 |

| OH | 11.0 - 12.0 (broad) |

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~140 |

| C3 | ~110 |

| C4 | ~175 |

| C4a | ~140 |

| C5 | ~155 |

| C6 | ~115 |

| C7 | ~125 |

| C8 | ~110 |

| C8a | ~145 |

| OCH₃ | ~56 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the hydroxyl, carbonyl (from the quinolin-4-one tautomer), and aromatic functionalities.[15][16][17][18]

| Predicted IR Data | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3400-3200 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C=O stretch (keto tautomer) | 1650-1630 |

| C=C/C=N stretch (aromatic) | 1600-1450 |

| C-O stretch (methoxy) | 1250-1200 |

| C-Br stretch | 600-500 |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (¹⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).[19][20]

| Predicted Mass Spectrometry Data | |

| Ion | Predicted m/z |

| [M]⁺ | 253/255 |

| [M-CH₃]⁺ | 238/240 |

| [M-CO]⁺ | 225/227 |

| [M-Br]⁺ | 174 |

Reactivity and Potential for Further Functionalization

The this compound core offers several sites for further chemical modification, making it a versatile scaffold for creating a library of derivatives. The bromine atom at the 8-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents. The hydroxyl group at the 4-position can be alkylated or acylated, and the quinoline nitrogen can be quaternized.

Diagram of Potential Functionalization Sites:

Sources

- 1. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. synarchive.com [synarchive.com]

- 9. chembk.com [chembk.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

- 13. repository.uncw.edu [repository.uncw.edu]

- 14. tsijournals.com [tsijournals.com]

- 15. researchgate.net [researchgate.net]

- 16. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum [chemicalbook.com]

- 18. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Biological Activity of Substituted Quinolinol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a vast array of pharmacological activities.[1][2] Strategic substitutions on the quinolinol ring system dramatically modulate its physicochemical properties and biological functions, leading to the development of potent therapeutic agents. This guide provides an in-depth exploration of the primary biological activities of substituted quinolinol derivatives, focusing on their anticancer, antimicrobial, and neuroprotective effects. We will dissect the underlying mechanisms of action, analyze structure-activity relationships (SAR), and present detailed, field-proven experimental workflows for their evaluation. This document is designed to serve as a technical resource for researchers and drug development professionals, bridging the gap between theoretical chemistry and practical application in the quest for novel therapeutics.

The Quinolinol Scaffold: A Versatile Core for Drug Discovery

Quinoline, characterized by a benzene ring fused to a pyridine ring, is a versatile heterocyclic scaffold.[3] Its derivatives are integral to a wide range of biologically active molecules, including established drugs like chloroquine (antimalarial) and bedaquiline (antituberculosis).[2] The introduction of a hydroxyl group (-OH) to form a quinolinol (or hydroxyquinoline) creates a crucial pharmacophore. The position and nature of further substitutions on this quinolinol ring system are paramount, influencing properties such as lipophilicity, electronic distribution, and steric hindrance. These modifications, in turn, dictate the molecule's interaction with biological targets, thereby defining its therapeutic potential and mechanism of action.[4]

Anticancer Activity: Targeting Malignant Cell Processes

Quinolinol derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of tumor cell lines through diverse mechanisms.[3][5] Their modes of action often involve interfering with fundamental cellular processes required for cancer cell proliferation and survival, such as DNA replication and programmed cell death.[3]

Mechanistic Insights

The anticancer effects of substituted quinolinols are frequently attributed to several key mechanisms:

-

Topoisomerase Inhibition: Many quinoline analogues function as DNA intercalating agents, inserting themselves between DNA base pairs and disrupting the replication process.[3] This action often leads to the inhibition of topoisomerase enzymes (both Type I and II), which are critical for managing DNA topology during replication.[6][7][8][9][10] By stabilizing the enzyme-DNA cleavage complex, these derivatives prevent the re-ligation of the DNA strand, leading to double-strand breaks and the initiation of apoptosis.[6]

-

Induction of Apoptosis: A primary goal of cancer therapy is to trigger apoptosis, or programmed cell death, in malignant cells.[11] Quinolinol derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12] This is often achieved by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of a caspase cascade.[11][13] Key executioner caspases, such as caspase-3 and caspase-7, are activated, leading to the cleavage of critical cellular substrates like poly (ADP-ribose) polymerase-1 (PARP-1) and ultimately, cell death.[14]

-

Kinase Inhibition: Various kinases, such as Pim-1 kinase and receptor tyrosine kinases (e.g., VEGFR), are often overexpressed in cancer cells and play a crucial role in cell growth and proliferation.[6][15] Certain substituted quinolinols have been designed to act as potent inhibitors of these kinases, blocking downstream signaling pathways and halting the cell cycle.[1][6]

Structure-Activity Relationship (SAR) Analysis

The anticancer potency of quinolinol derivatives is highly dependent on their substitution patterns. While complex, some general trends have been observed:

-

Position of Substituents: 2,4-disubstituted and 2,4,8-trisubstituted quinolines have shown significant promise as anticancer agents.[3]

-

Nature of Substituents: Electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl) often enhance cytotoxic activity more than electron-donating groups (e.g., methyl, methoxy).[3][4] The presence of a fluorine atom at C-6 and a cyclopropyl group at N-1 are features that can improve overall potency.[16][17]

-

Side Chains: The addition of specific side chains, such as carboxamide linkages or piperazine rings at C-7, can modulate kinase inhibitory activity, bioavailability, and target specificity.[16][18]

| Position | Favorable Substituents for Anticancer Activity | Rationale/Effect |

| N-1 | Cyclopropyl | Improves overall potency.[16] |

| C-2, C-4 | Various heterocyclic or aromatic rings | Key positions for modulating activity; often involved in target binding.[3] |

| C-5 | Amino group | Enhances overall potency.[16] |

| C-6 | Fluorine (F) | Generally increases cytotoxic efficacy.[4][17] |

| C-7 | Piperazine, Pyrrolidine (often alkylated) | Can increase potency and improve pharmacokinetic properties.[16] |

| C-8 | Halogen (F, Cl), Methoxy | Modulates activity and can influence side-effect profiles like phototoxicity.[16] |

Mandatory Visualization: Logical Relationship Diagram

Caption: Structure-Activity Relationship (SAR) logic for quinolinol derivatives.

Key Experimental Workflow: In Vitro Cytotoxicity and Apoptosis Assessment

A primary step in evaluating a novel quinolinol derivative is to determine its effect on cancer cell viability and its ability to induce apoptosis. This is typically a multi-step process.

Caption: Workflow for evaluating the anticancer potential of quinolinol derivatives.

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[21]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted quinolinol derivative in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[22]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[21][23] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[23]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[21][23] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[23]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Western blotting is a key technique to detect specific proteins involved in the apoptotic cascade, confirming the mechanism of cell death.[14][22]

-

Cell Treatment and Lysis: Treat cells with the quinolinol derivative at its IC50 concentration for a predetermined time (e.g., 24 hours). Harvest the cells and lyse them using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[22]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[22] Incubate the membrane with primary antibodies against key apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.[22]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22] After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[22]

-

Interpretation: An increase in the cleaved forms of caspase-3 and PARP, or an increased Bax/Bcl-2 ratio, indicates the induction of apoptosis.

Antimicrobial Activity: A Renewed Front against Pathogens

The quinoline scaffold is the backbone of the highly successful quinolone class of antibiotics.[24] Research continues to explore novel substituted quinolinols and quinolones for activity against a broad spectrum of bacterial and fungal pathogens, including resistant strains.[2][25]

Mechanism of Action

The primary antibacterial mechanism for most quinolone-class compounds is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[26] These enzymes are essential for bacterial DNA replication, recombination, and repair. By binding to these enzymes, the compounds stabilize the DNA-enzyme complex, leading to lethal double-strand breaks in the bacterial chromosome.

For antifungal activity, the mechanism can be more varied. Some derivatives act by disrupting the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[27][28] Others may interfere with essential fungal enzymes or metabolic pathways.[29][30]

Structure-Activity Relationship (SAR) for Antimicrobial Potency

The SAR for quinolone antibacterials has been extensively studied:[16][31]

-

Core Structure: The 4-oxo and 3-carboxylic acid groups are generally considered essential for binding to DNA gyrase and antibacterial activity.[17][24]

-

N-1 Position: A cyclopropyl or ethyl group is often optimal for potent activity.[24][31]

-

C-6 Position: A fluorine atom dramatically broadens the spectrum of activity and increases potency.[24][31]

-

C-7 Position: A piperazine or similar heterocyclic ring is crucial for activity against Gram-negative bacteria and influences pharmacokinetics.[16]

-

C-8 Position: A halogen or methoxy group can enhance activity.[16]

For antifungal quinolinols, SAR is less defined but often involves lipophilic substituents that facilitate membrane interaction.[27] For instance, some studies have found that introducing a methyl group can confer action against Aspergillus species.[2]

Key Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the gold standard for measuring the in vitro potency of an antimicrobial agent.[32][33] It is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[34]

This method is widely used for its efficiency and suitability for high-throughput screening.[34][35]

-

Prepare Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinolinol derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[35] The final volume in each well should be 50 or 100 µL.

-

Prepare Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture to a standardized concentration, typically 0.5 McFarland standard, and then further dilute it to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[32]

-

Inoculation: Add the standardized inoculum to each well of the compound plate. Include a positive control (microbe + broth, no compound) and a negative control (broth only).[32]

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[32]

-

Determine MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[32][34]

Neuroprotective and Modulatory Activities

Emerging research highlights the potential of substituted quinolinols in treating neurodegenerative diseases like Alzheimer's.[36][37] Their mechanism in this context is often multifaceted.

-

Multitarget Approach: Alzheimer's disease is a complex pathology involving amyloid-beta (Aβ) plaques, tau tangles, oxidative stress, and neuroinflammation.[37] Quinolinol derivatives are being designed as multitarget agents.[37]

-

Mechanism of Action: Key activities include:

-

Acetylcholinesterase (AChE) Inhibition: Some derivatives can inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine, thereby increasing its availability in the brain.[38][39] The quinoline fragment can bind to the peripheral anionic site of AChE.[40]

-

Metal Chelation: 8-Hydroxyquinoline derivatives are known metal chelators. By sequestering excess metal ions like copper and zinc, they can prevent these metals from promoting Aβ aggregation and generating reactive oxygen species (ROS).[40]

-

Antioxidant and Anti-inflammatory Effects: Many quinolinols possess intrinsic antioxidant properties, helping to mitigate oxidative stress, a key factor in neuronal damage.[36][37]

-

Future Perspectives

The substituted quinolinol scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on developing hybrid molecules that combine the quinolinol core with other pharmacophores to create agents with dual or multiple mechanisms of action.[41] Advances in computational chemistry and a deeper understanding of SAR will enable the rational design of derivatives with enhanced potency, improved safety profiles, and the ability to overcome drug resistance.[4][5] The continued exploration of this remarkable chemical class holds immense promise for addressing significant unmet needs in oncology, infectious diseases, and neurodegeneration.

References

- Application Note: Western Blot Protocol for Apoptosis Markers Following Anti-TNBC Agent-1 Treatment - Benchchem. (n.d.).

- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). PubMed.

- Apoptosis western blot guide. (n.d.). Abcam.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.

- Quinolone antimicrobial agents: structure-activity relationships. (n.d.). PubMed.

- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.).

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.

- MTT assay protocol. (n.d.). Abcam.

- Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. (2023). Semantic Scholar.

- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). NIH.

- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). The world's largest collection of open access research papers.

- Cell Viability Assays. (2013). NCBI Bookshelf - NIH.

- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). Journal of Agricultural and Food Chemistry - ACS Publications.

- Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (n.d.). PubMed.

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- Structure-activity and structure-side-effect relationships for the quinolone antibacterials. (n.d.). PubMed.

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.

- Structure--activity relationship of quinolones. (n.d.). PubMed.

- Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.

- PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (n.d.). PMC - NIH.

- Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. (2021). PubMed.

- Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. (n.d.). ResearchGate.

- Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. (2022).

- Discovery of indeno[1, 2 - c] quinoline derivatives as dual topoisomerases I/II inhibitors. (n.d.).

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025).

- Evaluation of 8‐Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. (n.d.).

- Review on recent development of quinoline for anticancer activities. (n.d.).

- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2025). ResearchGate.

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed.

- Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer's disease. (n.d.). PubMed Central.

- Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. (2020). NIH.

- PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2013). ResearchGate.

- Determination of Caspase Activation by Western Blot. (n.d.). PubMed - NIH.

- Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. (2020). MDPI.

- SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2025).

- Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. (n.d.). OUCI.

- Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies.

- Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. (n.d.). Medical Mycology | Oxford Academic.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024).

- Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (n.d.). PubMed.

- Apoptosis detection and western blot. (n.d.). Bio-protocol.

- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.

- Discovery of a 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative as a novel DNA intercalating topoisomerase IIα poison. (2021). VIVO.

- In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line. (n.d.). ResearchGate.

- Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis. (2024). NIH.

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar [semanticscholar.org]

- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijmphs.com [ijmphs.com]

- 7. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of indeno[1, 2 - c] quinoline derivatives as dual topoisomerases I/II inhibitors: part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Discovery of a 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative as a novel DNA intercalating topoisomerase IIα poison. [vivo.weill.cornell.edu]

- 11. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 16. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. clyte.tech [clyte.tech]

- 21. broadpharm.com [broadpharm.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Quinolone antimicrobial agents: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. [PDF] Evaluation of 8‐Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design | Semantic Scholar [semanticscholar.org]

- 30. academic.oup.com [academic.oup.com]

- 31. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 34. microbe-investigations.com [microbe-investigations.com]

- 35. protocols.io [protocols.io]

- 36. Alzheimer's Association International Conference [alz.confex.com]

- 37. researchgate.net [researchgate.net]

- 38. Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 39. mdpi.com [mdpi.com]

- 40. researchgate.net [researchgate.net]

- 41. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

The Therapeutic Promise of Brominated Quinolines: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold represents a "privileged" structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. The strategic introduction of bromine atoms onto the quinoline ring has emerged as a powerful tool for modulating their physicochemical properties and enhancing their therapeutic potential. This in-depth technical guide provides a comprehensive overview of the burgeoning field of brominated quinolines, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the mechanistic insights that underpin their activity, provide detailed experimental protocols for their synthesis and evaluation, and explore the structure-activity relationships that govern their therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of brominated quinolines in their quest for novel therapeutics.

Introduction: The Quinoline Scaffold and the Impact of Bromination

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and drug discovery. Its derivatives have yielded a plethora of approved drugs, including antimalarials, antibacterials, and anticancer agents. The versatility of the quinoline scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its biological activity.

Bromination, the introduction of a bromine atom, is a key strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound. The bromine atom, being a halogen, can influence a molecule's characteristics in several ways:

-

Increased Lipophilicity: The presence of bromine can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of Electronic Properties: Bromine is an electron-withdrawing group, which can alter the electron distribution within the quinoline ring system, thereby influencing its binding affinity to biological targets.

-

Formation of Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a drug for its target protein.

-

Metabolic Stability: Bromination can block sites of metabolism, leading to an increased half-life and improved pharmacokinetic profile of a drug.

This guide will explore how these effects of bromination have been harnessed to develop potent brominated quinoline derivatives with significant therapeutic potential.

Anticancer Applications of Brominated Quinolines

The development of novel anticancer agents is a major focus of modern drug discovery. Brominated quinolines have emerged as a promising class of compounds with potent antiproliferative activity against a range of cancer cell lines.

Mechanism of Action in Oncology

The anticancer activity of brominated quinolines is often multi-faceted, involving the inhibition of key enzymes involved in DNA replication and repair, induction of apoptosis, and interference with cell signaling pathways.

One of the primary mechanisms of action is the inhibition of topoisomerase I , a crucial enzyme responsible for relaxing DNA supercoils during replication and transcription.[1][2] Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately, apoptosis.[1]

Several brominated quinoline derivatives have demonstrated potent inhibitory effects on human topoisomerase I.[1] Molecular modeling studies suggest that these compounds intercalate into the DNA-topoisomerase I complex, stabilizing the cleavage complex and preventing the re-ligation of the DNA strand.

Another important mechanism is the induction of apoptosis , or programmed cell death. Brominated quinolines have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS).[1] DNA laddering assays have confirmed the apoptotic effects of certain brominated quinoline derivatives.[1]

Promising Brominated Quinoline Anticancer Agents

Several studies have identified specific brominated quinoline derivatives with significant anticancer activity. For instance, novel brominated methoxyquinolines and nitrated bromoquinolines have shown potent antiproliferative activity against C6 (rat glioma), HeLa (human cervical cancer), and HT29 (human colon cancer) cell lines.[1][3]

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 | 5.45 | [1] |

| HeLa | 9.6 | [1] | |

| HT29 | 7.8 | [1] | |

| 6,8-dibromo-5-nitroquinoline (17) | C6 | 12.5 | [1] |

| HeLa | 15.2 | [1] | |

| HT29 | 11.8 | [1] |

Table 1: Antiproliferative Activity of Selected Brominated Quinolines

Furthermore, some brominated quinoline and pyrimidoquinoline derivatives have exhibited anticancer activity comparable to or even better than the established chemotherapy drug doxorubicin against the MCF7 human breast cancer cell line.[4][5] Notably, some of these compounds also demonstrated the ability to enhance the cytotoxic effects of γ-radiation, suggesting their potential in combination therapies.[4][5]

Experimental Protocol: Synthesis of 6,8-Dibromo-5-nitroquinoline

This protocol details the synthesis of 6,8-dibromo-5-nitroquinoline, a key intermediate for developing more complex anticancer agents.[2]

Materials:

-

6,8-dibromoquinoline

-

Concentrated sulfuric acid

-

50% Nitric acid

-

Dichloromethane (CH2Cl2)

-

Crushed ice

-

Standard laboratory glassware

Procedure:

-

Dissolve 1.00 g (3.484 mmol) of 6,8-dibromoquinoline in 10 mL of concentrated sulfuric acid in a round-bottom flask.

-

Cool the solution to -5°C in a salt-ice bath with stirring.

-

Slowly add a solution of 50% nitric acid in 20 mL of sulfuric acid to the 6,8-dibromoquinoline solution while maintaining the temperature at -5°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

-

Allow the reaction mixture to warm to room temperature.

-

Pour the red solution onto 50 g of crushed ice in a beaker.

-

Once the ice has melted, extract the mixture three times with 40 mL of CH2Cl2.

-

Combine the organic layers and wash with a suitable aqueous solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Diagram: Synthesis of 6,8-Dibromo-5-nitroquinoline

Caption: Reaction scheme for the nitration of 6,8-dibromoquinoline.

Antimicrobial Applications of Brominated Quinolines

The rise of antibiotic resistance is a global health crisis, necessitating the development of new antimicrobial agents with novel mechanisms of action. Brominated quinolines have demonstrated significant potential as antibacterial and antifungal agents.

Mechanism of Action in Infectious Diseases

Similar to their anticancer effects, the antimicrobial activity of brominated quinolines often involves the inhibition of essential bacterial enzymes. A key target is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to the accumulation of double-strand DNA breaks and bacterial cell death.

Several novel 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives have been designed and synthesized as microbial DNA gyrase inhibitors.[6] These compounds have shown promising activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[6]

Promising Brominated Quinoline Antimicrobial Agents

The bromination of quinolin-4(1H)-ones has been explored as a strategy for developing new antibacterial agents. The position of bromination on the quinoline ring has been shown to be dependent on the nature of other substituents, allowing for the targeted synthesis of compounds with desired activities.

Potential Therapeutic Applications in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons in the central nervous system (CNS). While research in this area is less extensive than in oncology and infectious diseases, emerging evidence suggests that brominated quinolines may hold therapeutic potential for these debilitating conditions.

Targeting Key Pathologies in Neurodegeneration

The therapeutic strategies for neurodegenerative diseases often involve targeting multiple pathological processes, including protein aggregation, oxidative stress, and neuroinflammation.

-

Inhibition of Protein Aggregation: The aggregation of proteins such as amyloid-beta (Aβ) and tau is a hallmark of Alzheimer's disease. While direct evidence for brominated quinolines is still emerging, related brominated quinazoline derivatives have shown potent inhibition of Aβ aggregation. For example, N4-(4-bromobenzyl)quinazoline-2,4-diamine was identified as a highly potent inhibitor of Aβ40 aggregation with an IC50 of 80 nM.[4] This suggests that the brominated quinoline scaffold could be a promising starting point for the design of new anti-amyloid agents.

-

Cholinesterase Inhibition: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine contributes to cognitive decline. Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. While many quinoline derivatives are known cholinesterase inhibitors, specific data on brominated analogues is an active area of research. The lipophilicity imparted by bromine could potentially enhance brain penetration, a critical factor for CNS-acting drugs.

-

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidase enzymes (MAO-A and MAO-B) are involved in the metabolism of neurotransmitters like dopamine and serotonin. MAO inhibitors are used in the treatment of Parkinson's disease and depression.[][8][9] Some 8-aminoquinoline analogs have been shown to be potent inhibitors of MAO-A and MAO-B, with selectivity for MAO-B.[10] Further investigation into brominated quinolines as MAO inhibitors is warranted.

-

Neuroprotection and Antioxidant Activity: Oxidative stress and neuroinflammation are key contributors to neuronal damage in neurodegenerative diseases. Quinoline derivatives have been shown to possess neuroprotective and antioxidant properties.[11] The introduction of bromine could modulate these activities, and further studies are needed to explore this potential.

Brominated Quinolines as Imaging Agents

In addition to their therapeutic potential, brominated quinolines are also being investigated as imaging agents for the diagnosis of neurodegenerative diseases. Radiolabeled quinoline derivatives have been developed for the in vivo imaging of amyloid plaques and tau tangles using techniques like Positron Emission Tomography (PET).[12] The bromine atom can serve as a site for radiolabeling with isotopes like 76Br, a positron emitter suitable for PET imaging.

Diagram: Multifaceted Roles of Brominated Quinolines in Neurodegeneration

Caption: Potential applications of brominated quinolines in neurodegenerative diseases.

Synthesis and Characterization of Brominated Quinolines: A Practical Guide

The synthesis of brominated quinolines can be achieved through various methods, with the choice of strategy depending on the desired substitution pattern and the nature of the starting materials.

General Synthetic Strategies

-

Electrophilic Bromination: Direct bromination of the quinoline ring using reagents like molecular bromine (Br2) or N-bromosuccinimide (NBS) is a common approach. The regioselectivity of this reaction is influenced by the reaction conditions (e.g., solvent, temperature) and the presence of activating or deactivating groups on the quinoline ring.[13][14]

-

Sandmeyer Reaction: This classic reaction allows for the conversion of an amino group to a bromine atom via a diazonium salt intermediate. This is a useful method for introducing bromine at a specific position if the corresponding aminoquinoline is available.

-

Gould-Jacobs Reaction: This method is used for the synthesis of 4-hydroxyquinolines, which can then be further functionalized, including through bromination.[12]

Experimental Protocol: Bromination of 8-Hydroxyquinoline

This protocol describes the synthesis of 5,7-dibromo-8-hydroxyquinoline, a compound with reported biological activity.[10][15]

Materials:

-

8-hydroxyquinoline

-

Molecular bromine (Br2)

-

Chloroform (CHCl3)

-

Sodium bicarbonate (NaHCO3) solution (5%)

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard laboratory glassware

Procedure:

-

Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask.

-

Slowly add a solution of molecular bromine (at least 2.1 equivalents) in chloroform to the reaction mixture at room temperature with stirring.

-

Continue stirring for 1 hour.

-

Wash the reaction mixture with a 5% aqueous sodium bicarbonate solution to neutralize any HBr formed.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 5,7-dibromo-8-hydroxyquinoline by recrystallization or column chromatography.

Diagram: General Workflow for Synthesis and Characterization

Caption: A typical workflow for the synthesis and evaluation of brominated quinolines.

Characterization Techniques

The synthesized brominated quinolines should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and confirm the position of the bromine atom(s).

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Elemental Analysis: To determine the percentage composition of elements in the compound.

Conclusion and Future Directions

Brominated quinolines represent a highly promising class of compounds with diverse therapeutic applications. Their potent anticancer and antimicrobial activities, coupled with their emerging potential in the treatment of neurodegenerative diseases, make them an exciting area for further research and development.

Future efforts in this field should focus on:

-

Expansion of the Chemical Space: The synthesis and evaluation of novel brominated quinoline derivatives with diverse substitution patterns to explore a wider range of biological targets.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying the therapeutic effects of these compounds to guide the design of more potent and selective agents.

-

Structure-Activity Relationship (SAR) Studies: Systematic investigation of the relationship between the chemical structure of brominated quinolines and their biological activity to optimize their therapeutic properties.

-

Preclinical and Clinical Development: Advancement of the most promising candidates through preclinical and clinical trials to translate their therapeutic potential into new medicines for patients.

The continued exploration of brominated quinolines holds great promise for the discovery of next-generation therapeutics to address some of the most pressing challenges in human health.

References

Sources

- 1. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationship Studies of Isomeric 2,4-Diaminoquinazolines on β-Amyloid Aggregation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups | MDPI [mdpi.com]

- 8. What are the new molecules for MAO inhibitors? [synapse.patsnap.com]

- 9. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Molecules of the quinoline family block tau self-aggregation: implications toward a therapeutic approach for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of type A monoamine oxidase by methylquinolines and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. africaresearchconnects.com [africaresearchconnects.com]

- 17. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 18. Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics | Semantic Scholar [semanticscholar.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 22. acgpubs.org [acgpubs.org]

- 23. researchgate.net [researchgate.net]

- 24. Inhibition of human monoamine oxidase A and B by 5-phenoxy 8-aminoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Design, synthesis and evaluation of quinoline- O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 31. WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google Patents [patents.google.com]